molecular formula C17H22N2O3 B4856935 1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane

1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane

Cat. No. B4856935
M. Wt: 302.37 g/mol
InChI Key: RRBMGDPWKAHNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane is a synthetic compound that belongs to the class of isoxazole derivatives. It has been studied extensively for its potential applications in various scientific fields.

Mechanism of Action

The exact mechanism of action of 1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been found to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane in lab experiments is its potent anticonvulsant activity, which makes it a valuable tool for studying epilepsy. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound.

Scientific Research Applications

1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane has been studied for its potential applications in various scientific fields. It has been found to exhibit potent anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, it has been investigated for its potential anticancer activity.

properties

IUPAC Name

azepan-1-yl-[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-21-15-9-5-4-8-13(15)14-12-16(22-18-14)17(20)19-10-6-2-3-7-11-19/h4-5,8-9,16H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBMGDPWKAHNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane
Reactant of Route 2
Reactant of Route 2
1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane
Reactant of Route 3
1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane
Reactant of Route 4
1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane
Reactant of Route 5
Reactant of Route 5
1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane
Reactant of Route 6
Reactant of Route 6
1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.